The Rizatriptan dimer is a specific impurity formed during the bulk synthesis of Rizatriptan benzoate, an antimigraine drug. [] It is classified as a genotoxic impurity due to its potential to damage DNA structure, which can lead to various biological malfunctions. [] This dimer has become a focus in pharmaceutical research due to its potential implications for drug safety and efficacy. []
The Rizatriptan dimer exhibits a complex molecular structure. A study utilizing Ultra Performance Liquid Chromatography (UPLC) identified the dimer as 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-3-yl)-N,N-dimethylethan-1-amine. [] Further structural analysis with techniques like NMR or crystallography could provide a more comprehensive understanding of its conformation and spatial arrangement.
The mechanism of action of the Rizatriptan dimer is not fully understood and requires further investigation. As a genotoxic impurity, it is likely capable of interacting with DNA and disrupting cellular processes. [] Understanding its specific interactions with biological molecules could provide insights into its potential toxicity.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7